molecular formula C32H39N5O4 B13441976 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

Cat. No.: B13441976
M. Wt: 557.7 g/mol
InChI Key: LHIJBIYHBOPNJS-FKAPRUDGSA-N
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Description

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one is a complex organic compound featuring a triazole ring, piperazine moiety, and methoxymethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one typically involves multiple steps. One common approach starts with the preparation of 4-(methoxymethoxy)phenylboronic acid, which is then coupled with piperazine derivatives under Suzuki-Miyaura cross-coupling conditions . The resulting intermediate is further reacted with triazole derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethoxy groups would yield aldehydes or carboxylic acids, while reduction of the triazole ring would produce dihydrotriazoles.

Scientific Research Applications

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H39N5O4

Molecular Weight

557.7 g/mol

IUPAC Name

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31-/m0/s1

InChI Key

LHIJBIYHBOPNJS-FKAPRUDGSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC

Origin of Product

United States

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